N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide
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Overview
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Substitution Reactions: The introduction of the ethoxy and methyl groups can be achieved through nucleophilic substitution reactions. For instance, ethylation can be performed using ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).
Coupling Reactions: The final step involves coupling the oxadiazole ring with the benzamide moiety. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
4-ethoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the oxadiazole ring.
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Contains a sulfonyl group and piperidine ring instead of the oxadiazole and benzamide moieties.
N-(3-ethoxy-4-methylphenyl)-1-piperidin-4-yltriazole-4-carboxamide: Features a triazole ring and piperidine moiety.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19N3O3/c1-4-24-16-10-9-15(11-13(16)3)17-18(22-25-21-17)20-19(23)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
ARVADKWLMKCKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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